1-(3-Bromopropyl)-3-ethoxy-5-(trifluoromethylthio)benzene
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Overview
Description
1-(3-Bromopropyl)-3-ethoxy-5-(trifluoromethylthio)benzene is an organic compound characterized by the presence of bromine, ethoxy, and trifluoromethylthio groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-3-ethoxy-5-(trifluoromethylthio)benzene typically involves the bromination of a suitable precursor followed by the introduction of ethoxy and trifluoromethylthio groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functionalization reactions. The process is optimized to ensure cost-effectiveness and scalability while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-3-ethoxy-5-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, amines, or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the trifluoromethylthio group.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiols can yield thioethers, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
1-(3-Bromopropyl)-3-ethoxy-5-(trifluoromethylthio)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3-Bromopropyl)-3-ethoxy-5-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethylthio group can enhance the compound’s lipophilicity and ability to penetrate biological membranes, while the bromine atom can participate in halogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene
- 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene
- 1-Bromo-3,5-bis(trifluoromethyl)benzene
Uniqueness
1-(3-Bromopropyl)-3-ethoxy-5-(trifluoromethylthio)benzene is unique due to the presence of the ethoxy and trifluoromethylthio groups, which impart distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H14BrF3OS |
---|---|
Molecular Weight |
343.20 g/mol |
IUPAC Name |
1-(3-bromopropyl)-3-ethoxy-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C12H14BrF3OS/c1-2-17-10-6-9(4-3-5-13)7-11(8-10)18-12(14,15)16/h6-8H,2-5H2,1H3 |
InChI Key |
CSZUNWWQFTWRIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)CCCBr)SC(F)(F)F |
Origin of Product |
United States |
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